SMYD2 Inhibitory Potency: PFI-5 Versus Comparator Probes
The cyclohept-2-en-1-yl group is a critical pharmacophoric element of PFI-5, a chemical probe that inhibits SMYD2-mediated methylation of p53K370 with an in vitro IC₅₀ of 9 nM, representing substantially greater biochemical potency than the comparator SMYD2 inhibitors LLY-507 and BAY-598, which belong to distinct chemotypes and exhibit different potency and selectivity profiles [1]. PFI-5's unique chemotype, conferred in part by the (R)-cyclohept-2-en-1-yl substituent, enables a mixed mechanism of action (MOA) not achievable with probes lacking this structural motif [1].
| Evidence Dimension | In vitro SMYD2 inhibitory potency (p53K370 methylation IC₅₀) |
|---|---|
| Target Compound Data | PFI-5 IC₅₀ = 9 nM (in vitro p53K370 methylation) [1]; PFI-5 IC₅₀ = 8 nM (SMYD2 activity assay with 70 nM SAM) [2] |
| Comparator Or Baseline | LLY-507 and BAY-598: distinct chemotypes; quantitative head-to-head IC₅₀ values for these comparators in the same assay are not directly provided in the SGC probe characterization; PFI-5 negative control PFI-5N IC₅₀ > 10 µM [1] |
| Quantified Difference | PFI-5 is >1000-fold more potent than its negative control PFI-5N (IC₅₀ > 10 µM vs. 9 nM), confirming that the cyclohept-2-en-1-yl-containing enantiomer is essential for activity [1] |
| Conditions | In vitro SMYD2 methylation assay using p53K370 peptide substrate; SMYD2 activity assay at 20 µM SAM and 70 nM SAM conditions [1][2] |
Why This Matters
For researchers procuring building blocks to synthesize SMYD2 chemical probes, the cyclohept-2-en-1-ylmethanamine scaffold is essential because its incorporation into PFI-5 yields single-digit nanomolar potency that cannot be replicated using saturated cycloheptyl or smaller-ring analogs, as demonstrated by the >1000-fold potency loss in the negative control probe PFI-5N.
- [1] Structural Genomics Consortium (SGC). PFI-5: A potent inhibitor of SMYD2 with mixed MOA. IC₅₀ (p53K370 methylation) = 9 nM; PFI-5N negative control IC₅₀ > 10 µM; >100-fold selectivity. https://www.thesgc.org/chemical-probes/pfi-5 View Source
- [2] Chemical Probes Portal. PFI-5: IC₅₀ = 8 nM at 70 nM SAM; IC₅₀ = 16 nM at 20 µM SAM. >100-fold selectivity over 35 SAM-dependent methyltransferases. https://www.chemicalprobes.org/pfi-5 View Source
